molecular formula C19H14N4O4S B2884417 N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide CAS No. 865182-79-2

N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide

Cat. No.: B2884417
CAS No.: 865182-79-2
M. Wt: 394.41
InChI Key: GUBDVXAQGYIMQR-VZCXRCSSSA-N
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Description

N-[(2Z)-6-Acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide (referred to as the "target compound") is a benzothiazole derivative featuring a unique combination of functional groups: a 3-nitrobenzamide moiety, an acetamido substituent, and a propargyl (prop-2-yn-1-yl) side chain. While direct experimental data on its synthesis or bioactivity are unavailable in the provided evidence, its structural features align with compounds studied for catalytic, antimicrobial, and anticancer applications . Characterization methods such as X-ray crystallography (utilizing tools like SHELXL and ORTEP-3 ) and spectroscopic techniques (IR, NMR) are critical for elucidating its properties.

Properties

IUPAC Name

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4S/c1-3-9-22-16-8-7-14(20-12(2)24)11-17(16)28-19(22)21-18(25)13-5-4-6-15(10-13)23(26)27/h1,4-8,10-11H,9H2,2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBDVXAQGYIMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of Acetamido Group: The acetamido group is introduced by reacting the benzothiazole core with acetic anhydride.

    Addition of Prop-2-ynyl Group: The prop-2-ynyl group is added through a nucleophilic substitution reaction using propargyl bromide.

    Attachment of Nitrobenzamide Moiety: The final step involves the coupling of the modified benzothiazole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido or nitrobenzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Propargyl bromide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound’s structural and functional attributes are compared below with three analogous molecules from the literature:

Core Structural Differences

  • Target Compound : Benzothiazole core with a conjugated imine bond (2,3-dihydro-1,3-benzothiazol-2-ylidene) and propargyl substituent.
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Benzamide core with an N,O-bidentate directing group.
  • 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c, ) : Triazole core with a naphthoxy group and 3-nitrobenzamide. The triazole’s polarity and hydrogen-bonding capacity contrast with the benzothiazole’s aromatic rigidity .
  • 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1, ) : Benzimidazole core with a dinitrophenyl group. The benzimidazole’s dual nitrogen atoms enhance hydrogen-bonding interactions compared to benzothiazole .

Functional Group Analysis

Functional Group Target Compound Compound 6c Compound W1
Nitro Group 3-Nitrobenzamide (meta) 3-Nitrophenyl (meta) 2,4-Dinitrophenyl (ortho/para)
Amide/Carbamate Acetamido + benzamide Acetamide Benzamide + thioacetamido
Side Chain Propargyl (alkyne) Naphthoxy-methyl Benzimidazole-thioether
  • Propargyl vs. Naphthoxy : The propargyl group in the target compound introduces alkyne reactivity (e.g., click chemistry), whereas 6c’s naphthoxy group enhances lipophilicity and π-stacking .

Spectroscopic and Physical Properties

  • IR Spectroscopy: Target Compound (inferred): C=O stretch ~1670–1680 cm⁻¹ (amide I), NO₂ asymmetric stretch ~1500–1535 cm⁻¹ . Compound 6c: C=O at 1676 cm⁻¹, NO₂ at 1535 cm⁻¹ . Compound W1: Dual NO₂ stretches (ortho/para) likely below 1500 cm⁻¹ .
  • NMR Spectroscopy :
    • The target’s propargyl protons would resonate near δ 2.0–3.0 ppm (sp-hybridized C-H), distinct from 6c’s naphthoxy aromatic protons (δ 7.0–8.5 ppm) .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups IR Peaks (cm⁻¹) Biological/Catalytic Role
Target Compound Benzothiazole 3-Nitrobenzamide, acetamido, propargyl C=O: ~1670, NO₂: ~1500 Potential antimicrobial
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide N,O-bidentate, methyl C=O: 1671 Metal catalysis
Compound 6c Triazole 3-Nitrophenyl, naphthoxy C=O: 1676, NO₂: 1535 Synthetic intermediate
Compound W1 Benzimidazole 2,4-Dinitrophenyl, thioacetamido C=O: ~1680, NO₂: ~1340 Antimicrobial, anticancer

Biological Activity

N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings regarding its biological activity, including antimicrobial efficacy, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C15H14N4O3S\text{C}_{15}\text{H}_{14}\text{N}_{4}\text{O}_{3}\text{S}

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Efficacy : The compound has been evaluated against various strains of bacteria. A study reported that related benzothiazole derivatives showed activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 3.125 μg/mL to 12.5 μg/mL for different strains .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus12.5
Bacillus subtilis6.25
Escherichia coli3.125
Pseudomonas aeruginosa6.25

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that benzothiazole derivatives can inhibit the growth of various cancer cell lines:

  • Cell Line Studies : Compounds similar to N-[(2Z)-6-acetamido...] have shown promising results in inhibiting the proliferation of breast and colon cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

The biological activity of N-[(2Z)-6-acetamido...] may be attributed to several mechanisms:

  • Inhibition of DNA Gyrase : Molecular docking studies suggest that the compound may interact with DNA gyrase, an essential enzyme for bacterial DNA replication, thereby inhibiting bacterial growth .
  • Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways, leading to increased cell death through caspase activation and mitochondrial dysfunction .

Case Study 1: Antimicrobial Evaluation

A study synthesized a series of benzothiazole derivatives and evaluated their antimicrobial properties against standard strains. Among these, one derivative exhibited an MIC of 6.25 μg/mL against E. coli, demonstrating significant antibacterial potential .

Case Study 2: Anticancer Activity in vitro

In vitro assays were conducted on human breast cancer cell lines treated with N-[(2Z)-6-acetamido...]. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity at low concentrations .

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